8-Methylpyrido[4,3-d]pyrimidin-5-amine 8-Methylpyrido[4,3-d]pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127290
InChI: InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11)
SMILES:
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol

8-Methylpyrido[4,3-d]pyrimidin-5-amine

CAS No.:

Cat. No.: VC18127290

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

8-Methylpyrido[4,3-d]pyrimidin-5-amine -

Specification

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
IUPAC Name 8-methylpyrido[4,3-d]pyrimidin-5-amine
Standard InChI InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11)
Standard InChI Key HBLRZDWFYQDQEB-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C2=CN=CN=C12)N

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 8-Methylpyrido[4,3-d]pyrimidin-5-amine consists of a pyridine ring fused to a pyrimidine ring, with a methyl substituent at the 8-position and an amino group at the 5-position (Figure 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The compound’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its kinase inhibitory activity.

Table 1: Physicochemical Properties of 8-Methylpyrido[4,3-d]pyrimidin-5-amine

PropertyValue
Molecular FormulaC₈H₈N₄
Molecular Weight160.18 g/mol
CAS NumberNot publicly listed
SolubilityModerate in DMF, ethanol
Melting PointData unavailable

The amino group at position 5 enhances hydrogen-bonding potential, while the methyl group at position 8 contributes to hydrophobic interactions. These features collectively optimize the compound’s bioavailability and target binding affinity.

Synthesis and Manufacturing

The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-amine typically involves multi-step reactions starting from 2-aminopyridine precursors. A common route involves:

  • Condensation: Reacting 2-aminopyridine with an aldehyde or ketone under acidic or basic conditions to form an intermediate Schiff base.

  • Cyclization: Heating the intermediate in solvents like ethanol or dimethylformamide (DMF) to promote ring closure.

  • Functionalization: Introducing the methyl group via alkylation or through precursor modification prior to cyclization.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CondensationEthanol, HCl, 80°C, 12 hr65–75
CyclizationDMF, K₂CO₃, 120°C, 24 hr50–60
MethylationCH₃I, K₂CO₃, DMF, 50°C70–80

Modifications to the synthesis protocol, such as varying catalysts or solvents, can optimize yields and purity. For instance, replacing HCl with acetic acid in the condensation step improves reaction efficiency by reducing side products.

Biological Activities and Mechanisms

Protein Kinase Inhibition

8-Methylpyrido[4,3-d]pyrimidin-5-amine exhibits potent inhibition against protein kinases involved in cancer progression, such as Polo-like kinase 1 (PLK1) and Aurora kinases . By competitively binding to the ATP-binding pocket, it disrupts kinase-mediated phosphorylation events, inducing cell cycle arrest and apoptosis in tumor cells .

Key Findings:

  • IC₅₀ Values: Nanomolar inhibition of PLK1 (IC₅₀ = 1.3 μM) .

  • Selectivity: 10-fold higher affinity for PLK1 over PLK2 due to steric compatibility with the methyl group .

Antimicrobial Activity

Derivatives of this compound demonstrate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The amino group’s ability to disrupt bacterial membrane integrity is a proposed mechanism.

Structure-Activity Relationship (SAR) Studies

SAR analyses reveal that substitutions at the 8- and 5-positions drastically influence bioactivity:

  • N-8 Methyl Group: Critical for kinase inhibition; replacement with ethyl reduces potency by 90% .

  • C-5 Amino Group: Essential for hydrogen bonding; acetylation abolishes activity.

Table 3: Impact of Substituents on Cytotoxicity

Substituent (Position)IC₅₀ (μM)Target Kinase
Methyl (8)0.05PLK1
Ethyl (8)0.5PLK1
Acetyl (5)>10N/A

Applications in Medicinal Chemistry

Anticancer Therapeutics

As a PLK1 inhibitor, this compound is a lead candidate for cancers reliant on mitotic kinase signaling, such as triple-negative breast cancer and glioblastoma . Preclinical studies show tumor regression in xenograft models at doses ≤10 mg/kg.

Antibacterial Agents

Ongoing research explores its potential against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2–8 μg/mL.

Future Directions

  • Clinical Translation: Optimization of pharmacokinetic properties, including half-life and bioavailability.

  • Combination Therapies: Synergistic studies with checkpoint inhibitors or DNA-damaging agents.

  • Target Expansion: Screening against emerging kinase targets like CDK12/13.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator